7-Propoxybenzofuran-2-ylboronic acid
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Overview
Description
7-Propoxybenzofuran-2-ylboronic acid is an organoboron compound that features a benzofuran ring substituted with a propoxy group at the 7-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxybenzofuran-2-ylboronic acid typically involves the borylation of a suitable benzofuran precursor. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting pinacol boronates with sodium periodate (NaIO4) . This method provides a straightforward route to arylboronic acids, including this compound.
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The boronic acid derivatives are then obtained through hydrolysis of the esters .
Chemical Reactions Analysis
Types of Reactions: 7-Propoxybenzofuran-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol.
Reduction: Formation of the corresponding alcohol.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidative cleavage of boronates.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
7-Propoxybenzofuran-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Propoxybenzofuran-2-ylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center, which then couples with an electrophilic partner to form the desired product .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Comparison: 7-Propoxybenzofuran-2-ylboronic acid is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid . This uniqueness makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(7-propoxy-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7,13-14H,2,6H2,1H3 |
InChI Key |
HOJNPHMOOZYHMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C(=CC=C2)OCCC)(O)O |
Origin of Product |
United States |
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